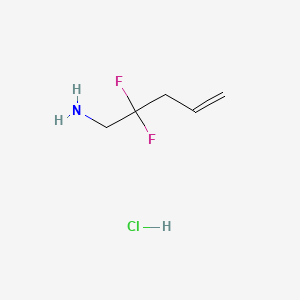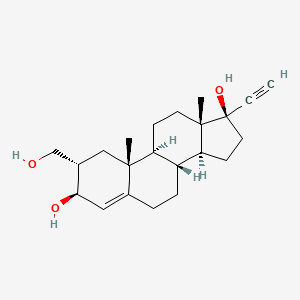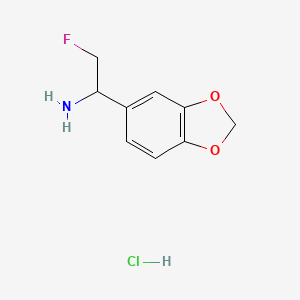
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and a fluorinated ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
准备方法
The synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride typically involves multiple steps:
Formation of the 1,3-Dioxaindan Moiety: This step involves the cyclization of appropriate precursors to form the 1,3-dioxaindan structure. Common reagents include diols and aldehydes under acidic conditions.
Introduction of the Fluoroethanamine Group: The fluorination of ethanamine can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step is crucial for incorporating the fluorine atom into the molecule.
Combination of the Two Moieties: The final step involves coupling the 1,3-dioxaindan structure with the fluoroethanamine group. This can be achieved through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of the Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
化学反应分析
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the 1,3-dioxaindan moiety and the release of the fluoroethanamine group.
科学研究应用
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
作用机制
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorinated ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds:
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound lacks the fluorine atom and the ethanamine group, making it less versatile in certain applications.
5-(1,3-Dioxaindan-5-yl)pentanoic acid:
The unique combination of the 1,3-dioxaindan moiety and the fluorinated ethanamine group in this compound sets it apart from these similar compounds, offering distinct advantages in terms of reactivity and application potential.
属性
分子式 |
C9H11ClFNO2 |
|---|---|
分子量 |
219.64 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7H,4-5,11H2;1H |
InChI 键 |
JFEMNRGGFSCGHF-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(CF)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
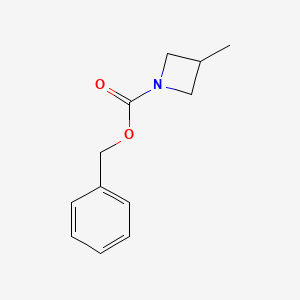
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
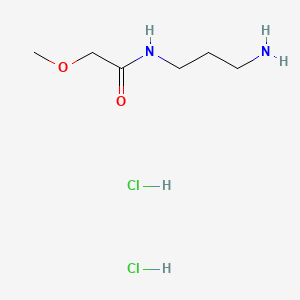

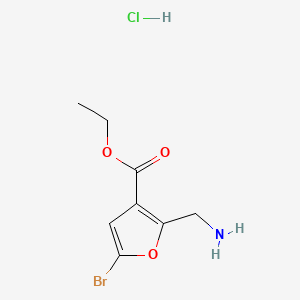
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
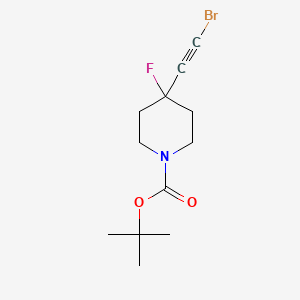

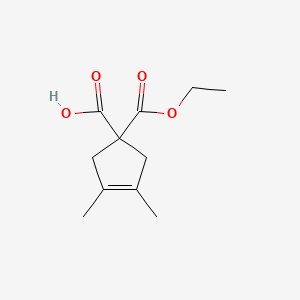
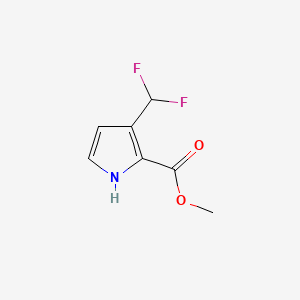
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
